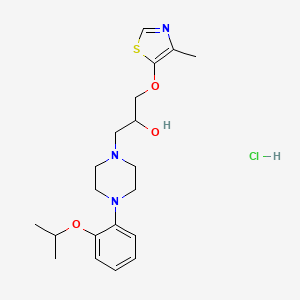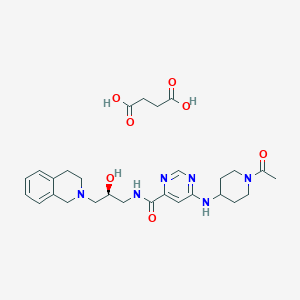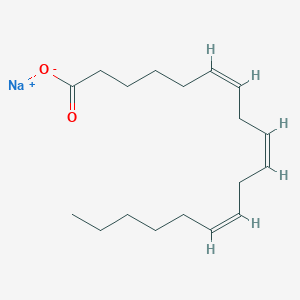
Sodium gamma-linolenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium gamma-linolenate is the sodium salt form of gamma-linolenic acid, a polyunsaturated omega-6 fatty acid. Gamma-linolenic acid is primarily found in seed oils such as evening primrose oil, borage oil, and blackcurrant seed oil. This compound is known for its anti-inflammatory properties and is used in various medical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium gamma-linolenate typically involves the neutralization of gamma-linolenic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where gamma-linolenic acid is dissolved in a suitable solvent, and sodium hydroxide is added gradually under constant stirring. The reaction is exothermic and should be controlled to maintain a moderate temperature.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The gamma-linolenic acid is sourced from natural oils through extraction and purification processes. The neutralization reaction is then carried out in large reactors, followed by filtration and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium gamma-linolenate undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.
Reduction: this compound can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with salts of other metals can lead to the formation of different metal gamma-linolenates.
Major Products Formed:
Oxidation: Peroxides and hydroperoxides.
Reduction: Gamma-linolenic alcohol.
Substitution: Metal gamma-linolenates (e.g., calcium gamma-linolenate).
Applications De Recherche Scientifique
Sodium gamma-linolenate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties. It is used in the treatment of conditions such as rheumatoid arthritis, eczema, and diabetic neuropathy.
Industry: Utilized in the formulation of cosmetics and dietary supplements due to its beneficial effects on skin health.
Mécanisme D'action
Sodium gamma-linolenate exerts its effects through several molecular pathways:
Anti-inflammatory Action: It is converted into dihomo-gamma-linolenic acid, which is further metabolized to produce anti-inflammatory prostaglandins such as prostaglandin E1.
Cell Membrane Function: It incorporates into cell membranes, enhancing their fluidity and function.
Signal Transduction: It modulates various signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Gamma-linolenic acid: The parent compound of sodium gamma-linolenate.
Dihomo-gamma-linolenic acid: A metabolite of gamma-linolenic acid with similar anti-inflammatory properties.
Alpha-linolenic acid: An omega-3 fatty acid with different physiological effects.
Uniqueness: this compound is unique due to its enhanced solubility in water compared to gamma-linolenic acid, making it more suitable for certain medical and industrial applications. Its sodium salt form also allows for easier incorporation into various formulations.
Propriétés
Numéro CAS |
86761-55-9 |
|---|---|
Formule moléculaire |
C18H29NaO2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
sodium;(6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-,13-12-; |
Clé InChI |
MQLYJTAVSNRQGM-HPFCUAHCSA-M |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


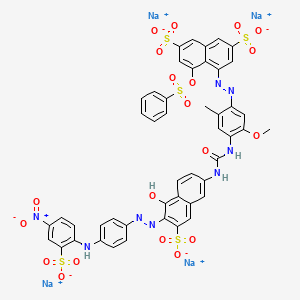
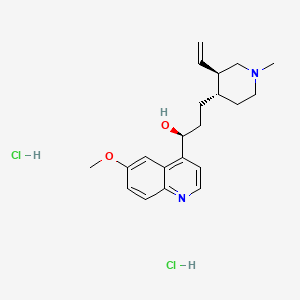
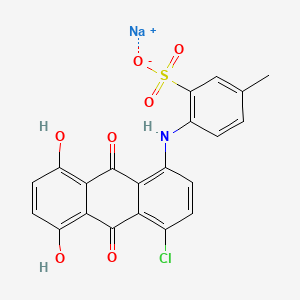

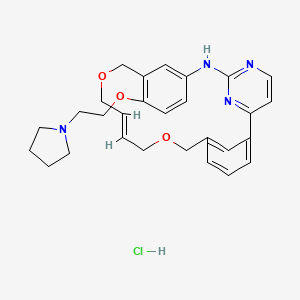
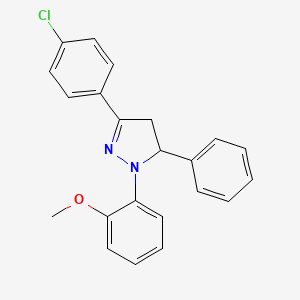
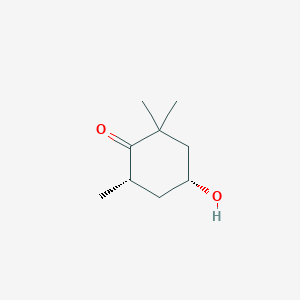
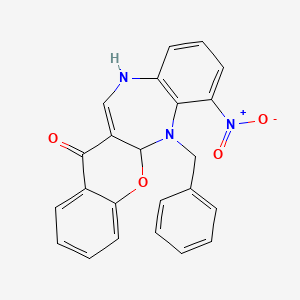
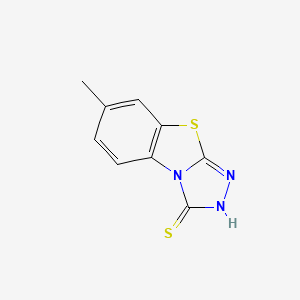
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)
![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
